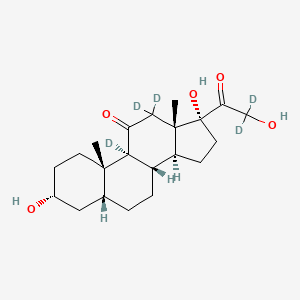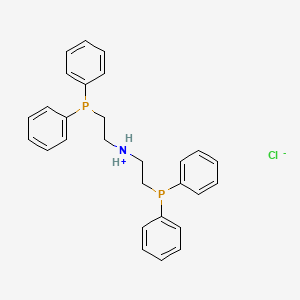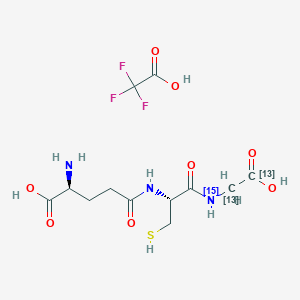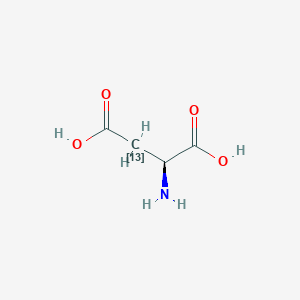
Fenthoxon (S-Methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenthoxon (S-Methyl-d3) is a deuterated analog of fenthion oxon, an organophosphorus compound. The deuterium substitution in the S-methyl group enhances its stability and allows for its use in various scientific applications, particularly in isotope dilution mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenthoxon (S-Methyl-d3) typically involves the reaction of sodium sulfonate with D3-p-toluenesulfonyl methyl ester in an organic solvent at room temperature for 2-10 hours . This method is efficient, yielding a stable product with high reaction activity and minimal side reactions.
Industrial Production Methods
Industrial production of Fenthoxon (S-Methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Fenthoxon (S-Methyl-d3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fenthoxon (S-Methyl-d3) is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Chemistry: Used as a reagent in isotope dilution mass spectrometry for quantitative analysis of pesticides.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Used in drug development and pharmacokinetic studies to track metabolic processes.
Industry: Applied in the development of stable isotopic standards for quality control and regulatory compliance.
Wirkmechanismus
Fenthoxon (S-Methyl-d3) exerts its effects through its interaction with enzymes and other molecular targets. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and providing insights into enzyme function and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenthion oxon: The non-deuterated analog of Fenthoxon (S-Methyl-d3).
Fenthion oxon sulfone (S-Methyl-d3): Another deuterated analog with a sulfone group.
Metribuzin (S-Methyl-d3): A deuterated analog used in similar applications.
Uniqueness
Fenthoxon (S-Methyl-d3) is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical applications. Its ability to undergo various chemical reactions under mild conditions makes it a versatile reagent in scientific research.
Eigenschaften
Molekularformel |
C10H15O4PS |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfanyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3 |
InChI-Schlüssel |
ZNRZGJAHNMGWQN-GKOSEXJESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


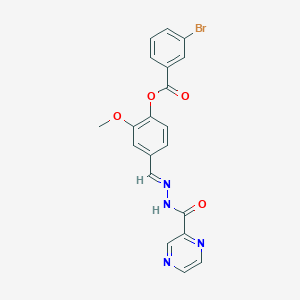


![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)


